molecular formula C21H23NO4 B12773022 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine CAS No. 84646-81-1

4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine

Cat. No.: B12773022
CAS No.: 84646-81-1
M. Wt: 353.4 g/mol
InChI Key: HDZRMSDGDUHPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a dibenzo-dioxolo-oxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine typically involves multiple steps:

    Formation of the Dibenzo-dioxolo-oxepin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxepin ring.

    Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Morpholine Ring Introduction: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the ethyl linker, typically using morpholine and a suitable leaving group on the ethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting neurological or cardiovascular conditions.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism by which 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine exerts its effects would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)piperidine
  • 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)pyrrolidine

Uniqueness

Compared to similar compounds, 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine is unique due to the presence of the morpholine ring, which can impart different chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

84646-81-1

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

4-[2-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-yl)ethyl]morpholine

InChI

InChI=1S/C21H23NO4/c1-3-7-17-15(5-1)20-21(16-6-2-4-8-18(16)24-17)26-19(25-20)9-10-22-11-13-23-14-12-22/h1-8,19-21H,9-14H2

InChI Key

HDZRMSDGDUHPSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.